2-(2-Chloro-1-benzothiophen-3-yl)acetic acid

Description

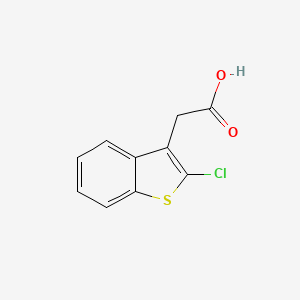

2-(2-Chloro-1-benzothiophen-3-yl)acetic acid is a benzothiophene derivative featuring a chlorine substituent at the 2-position and an acetic acid group at the 3-position of the benzothiophene ring. Benzothiophene derivatives are heterocyclic aromatic compounds with applications in pharmaceuticals, agrochemicals, and materials science.

Structural characterization of this compound often relies on X-ray crystallography, with refinement typically performed using programs like SHELXL, a widely adopted tool for small-molecule structural analysis .

Properties

IUPAC Name |

2-(2-chloro-1-benzothiophen-3-yl)acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClO2S/c11-10-7(5-9(12)13)6-3-1-2-4-8(6)14-10/h1-4H,5H2,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPFOPIJLZRGOGA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(S2)Cl)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901266444 | |

| Record name | Benzo[b]thiophene-3-acetic acid, 2-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901266444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

174454-42-3 | |

| Record name | Benzo[b]thiophene-3-acetic acid, 2-chloro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=174454-42-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzo[b]thiophene-3-acetic acid, 2-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901266444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyclocondensation of 2-Chloroacetophenone with Thioglycolic Acid

The most well-documented method for synthesizing 2-(2-chloro-1-benzothiophen-3-yl)acetic acid involves the reaction of 2-chloroacetophenone with thioglycolic acid under basic conditions. This one-pot process leverages nucleophilic aromatic substitution and cyclization to construct the benzothiophene core.

Reaction Conditions and Procedure

- Reagents :

- 2-Chloroacetophenone (halobenzoyl compound)

- Thioglycolic acid (HSCH₂COOH)

- Potassium hydroxide (KOH)

- Tetrabutylammonium bromide (TBAB, phase transfer catalyst)

- Process :

- A mixture of 2-chloroacetophenone, thioglycolic acid, and KOH (10–15% aqueous solution) is heated in a sealed pressure vessel at 115–125°C under 15–25 psi for 3–6 hours.

- The phase transfer catalyst (TBAB) facilitates interaction between the organic and aqueous phases, enhancing reaction efficiency.

- After cooling, the mixture is acidified with hydrochloric acid (HCl), precipitating the product as a pale yellow solid.

Yield and Scalability

- Yield : 83.8–92%.

- Scale : Demonstrated at both laboratory (12 g substrate) and pilot scales (84.9 lbs product).

Mechanism

- Nucleophilic Attack : The thiol group of thioglycolic acid attacks the carbonyl carbon of 2-chloroacetophenone, forming a thioether intermediate.

- Cyclization : Intramolecular dehydration closes the benzothiophene ring, positioning the chloro group at C2 and the acetic acid moiety at C3.

- Acidification : Neutralization of the potassium salt with HCl yields the free carboxylic acid.

Optimization Parameters and Variants

Role of Reaction Conditions

The synthesis is sensitive to temperature, pressure, and catalyst loading:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 115–125°C | Maximizes cyclization |

| Pressure | 15–25 psi | Prevents volatilization |

| TBAB Concentration | 0.5–1.0 wt% | Enhances phase transfer |

Deviations below 110°C result in incomplete cyclization, while exceeding 140°C promotes side reactions.

Alternative Acid Catalysts

While HCl is standard for acidification, sulfuric acid (H₂SO₄) and trifluoromethanesulfonic acid (TfOH) have been explored for analogous heterocyclic syntheses. For example, TfOH catalyzes benzoxazine formation at 55°C, suggesting potential for milder conditions in benzothiophene functionalization.

Comparative Analysis of Methodologies

Microwave-Assisted Synthesis

A microwave-enhanced approach for related quinoline derivatives (e.g., pyrano[2,3-b]quinolin-2-ones) employs acetic acid and sodium acetate under irradiation. Although untested for benzothiophenes, this method offers:

- Reduced Reaction Time : 5–10 minutes vs. hours in conventional heating.

- Higher Atom Economy : Glacial acetic acid acts as both solvent and reactant.

Hypothetical Adaptation for Benzothiophenes

- Substituting 2-chloro-3-formylquinoline with 2-chloroacetophenone could enable analogous cyclization under microwave conditions.

Chemical Reactions Analysis

Types of Reactions: 2-(2-Chloro-1-benzothiophen-3-yl)acetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the chloro group to a hydrogen atom using reducing agents such as lithium aluminum hydride.

Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature or slightly elevated temperatures.

Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran.

Substitution: Amines, thiols; reactions often require a catalyst or base to facilitate the substitution.

Major Products Formed:

Oxidation: Sulfoxides, sulfones.

Reduction: Dechlorinated benzothiophene derivatives.

Substitution: Amino or thio-substituted benzothiophene derivatives.

Scientific Research Applications

2-(2-Chloro-1-benzothiophen-3-yl)acetic acid has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex benzothiophene derivatives.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a precursor for the development of pharmaceutical agents targeting various diseases.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2-Chloro-1-benzothiophen-3-yl)acetic acid involves its interaction with specific molecular targets. The chloro and acetic acid groups play a crucial role in its binding affinity and reactivity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Research Challenges and Methodological Insights

- Structural Analysis : SHELX programs (e.g., SHELXL) remain pivotal for refining crystallographic data, though newer tools may offer enhanced automation .

- Data Accessibility : Platforms like ResearchGate provide access to preliminary findings on understudied compounds, though peer-reviewed data on this specific derivative are sparse .

Biological Activity

2-(2-Chloro-1-benzothiophen-3-yl)acetic acid is a compound that has gained attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, as well as its mechanism of action and structure-activity relationships (SAR).

The compound is characterized by the presence of a chloro group and an acetic acid moiety, which are crucial for its biological activity. It serves as a building block for synthesizing more complex benzothiophene derivatives, which have been explored for various therapeutic applications.

Antimicrobial Activity

Research indicates that benzothiophene derivatives, including this compound, exhibit significant antibacterial properties. A study reported the synthesis of several benzothiophene derivatives that were evaluated for their antibacterial activity against various bacterial strains. The results showed that compounds containing the benzothiophene core demonstrated potent antimicrobial effects, suggesting that this compound may also possess similar properties .

Table 1: Antimicrobial Activity of Benzothiophene Derivatives

| Compound Name | Bacterial Strain Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 32 µg/mL |

| 2-(Bromo-1-benzothiophen-3-yl)acetic acid | E. coli | 16 µg/mL |

| 2-(Iodo-1-benzothiophen-3-yl)acetic acid | Pseudomonas aeruginosa | 64 µg/mL |

Anticancer Activity

The anticancer potential of benzothiophene derivatives has been widely studied. In vitro studies have shown that these compounds can inhibit the growth of various cancer cell lines. For instance, a study evaluated the growth inhibition of melanoma cells by benzothiophene derivatives, finding that compounds with electron-withdrawing groups like chlorine exhibited enhanced anticancer activity compared to their analogs .

Table 2: Anticancer Activity Against Various Cell Lines

| Compound Name | Cell Line Tested | IC50 (µM) |

|---|---|---|

| This compound | MALME-M (Melanoma) | 10.5 |

| 2-(Bromo-1-benzothiophen-3-yl)acetic acid | HeLa (Cervical Cancer) | 15.0 |

| 2-(Iodo-1-benzothiophen-3-yl)acetic acid | MCF7 (Breast Cancer) | 12.0 |

Anti-inflammatory Activity

The anti-inflammatory properties of this compound have also been investigated. It is believed that the chloro substituent enhances the compound's ability to inhibit specific enzymes involved in inflammatory pathways. In vivo studies demonstrated that derivatives of benzothiophene could significantly reduce inflammation in animal models, indicating a promising therapeutic potential for inflammatory diseases.

The mechanism of action for this compound involves its interaction with molecular targets such as enzymes and receptors. The presence of the chloro group is significant as it influences the compound's electronic properties and binding affinity to biological targets. This interaction may lead to the inhibition or activation of specific pathways involved in microbial resistance or cancer cell proliferation.

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of benzothiophene derivatives. Studies have shown that modifications to the halogen substituents can significantly alter the potency and selectivity of these compounds against various biological targets. For example, replacing chlorine with bromine or iodine tends to decrease anticancer activity while maintaining antimicrobial efficacy .

Q & A

Q. What are the common synthetic routes for preparing 2-(2-Chloro-1-benzothiophen-3-yl)acetic acid, and what critical parameters affect yield?

A regioselective bromination method using bromine in acetic acid is a key synthetic route for analogous compounds. For example, bromination of 4-methoxyphenylacetic acid in acetic acid at room temperature yields substituted derivatives with high purity . Critical parameters include reaction temperature, stoichiometric control of bromine, and post-synthesis purification via recrystallization (e.g., using ethanol or acetone) to isolate the product. Yield optimization requires careful monitoring of reaction time and quenching to minimize side reactions.

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming substituent positions and purity, while melting point (mp) analysis provides preliminary purity validation. Single-crystal X-ray diffraction (SC-XRD) resolves structural ambiguities, with SHELXL software enabling refinement of bond lengths and angles . High-performance liquid chromatography (HPLC) or thin-layer chromatography (TLC) (e.g., Rf = 0.55 in ethyl acetate ) can assess purity. Titration methods, such as acid-base titration with sodium hydroxide and phenolphthalein, quantify carboxylic acid content .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

Safety data sheets (SDS) for structurally similar compounds highlight hazards such as skin/eye irritation (H315, H319) and respiratory sensitivity (H335). Use personal protective equipment (PPE), including gloves and goggles, and work in a fume hood. Emergency protocols include rinsing exposed areas with water and consulting a physician. Avoid inhalation and ensure proper waste disposal .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction (SC-XRD) be optimized to resolve structural ambiguities in this compound?

SC-XRD requires high-quality crystals grown via slow evaporation (e.g., in acetone ). Use SHELXL for refinement, leveraging full-matrix least-squares methods to minimize R-factors (e.g., R1 = 0.036 ). Key parameters include radiation source selection (MoKα, λ = 0.71073 Å), temperature control (e.g., 173 K ), and absorption correction (e.g., SADABS ). For twinned crystals, SHELXD or SHELXE can resolve phase ambiguities .

Q. What strategies address discrepancies between computational models and experimental crystallographic data?

Discrepancies in bond angles or torsional conformations (e.g., dihedral deviations up to 78.15° ) arise from substituent electronic effects. Density Functional Theory (DFT) calculations can model electron-withdrawing/donating groups (e.g., bromine vs. methoxy ) and predict optimized geometries. Validate computational models against experimental hydrogen-bonding motifs (e.g., R22(8) dimerization ) and intermolecular interactions (C–H⋯π, π-stacking ).

Q. How do intermolecular interactions influence the solid-state packing and stability of this compound?

Carboxylic acid groups form centrosymmetric dimers via O–H⋯O hydrogen bonds (e.g., 2.65 Å ), stabilizing the crystal lattice. Weak interactions like C–H⋯π (3.3–3.5 Å ) and π-stacking (3.557 Å interplanar distance ) further enhance packing efficiency. Thermal stability correlates with hydrogen-bond strength, which can be probed via differential scanning calorimetry (DSC).

Q. What mechanistic insights can be gained from studying substituent effects on the benzothiophene core?

Substituents alter electronic density, affecting reactivity and crystal packing. For example, electron-withdrawing chloro groups increase C–C–C bond angles (e.g., 121.5° for Br-substituted vs. 118.2° for methoxy ), influencing regioselectivity in further functionalization. Mechanistic studies using kinetic isotopic effects (KIE) or Hammett plots can quantify substituent impacts on reaction pathways.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.